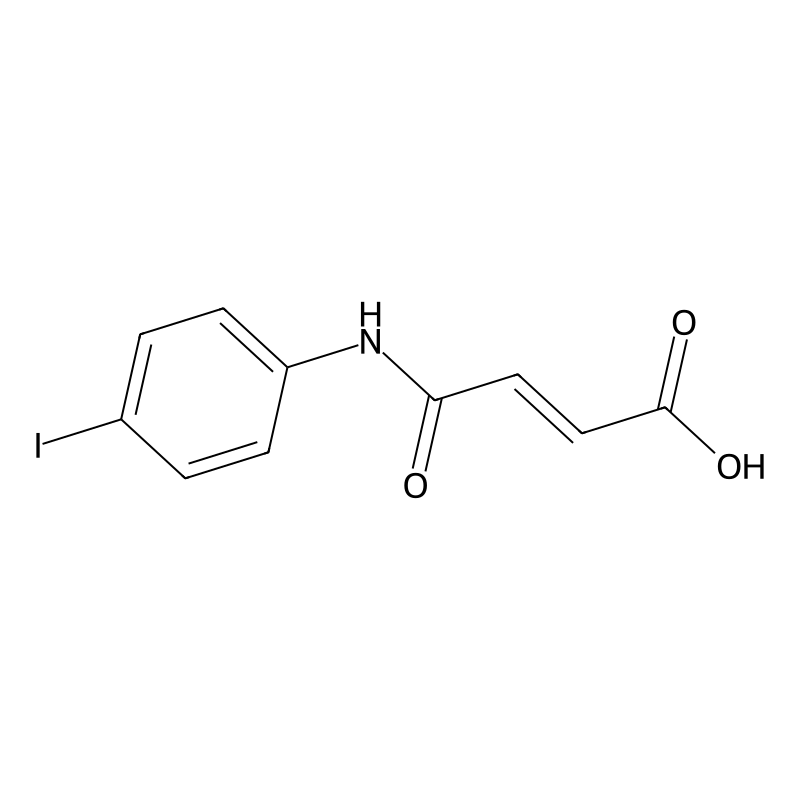

(E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid is an organic compound characterized by its unique structure, which includes an iodine-substituted aniline moiety and a butenoic acid backbone. This compound features a double bond between the second and third carbon atoms of the butenoic acid, contributing to its reactivity. The presence of the iodine atom enhances its potential for biological activity and chemical reactivity, making it a subject of interest in medicinal chemistry and organic synthesis.

No known mechanism of action for this compound is documented in current scientific literature.

The chemical reactivity of (E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid can be attributed to its functional groups:

- Nucleophilic Substitution: The iodine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Condensation Reactions: The carboxylic acid group can participate in condensation reactions, forming esters or amides when reacted with alcohols or amines, respectively.

- Michael Addition: The compound can act as an electrophile in Michael addition reactions due to the electron-withdrawing nature of the carbonyl group adjacent to the double bond.

These reactions enable the synthesis of various derivatives that may possess enhanced biological activities or novel properties.

(E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid has shown promising biological activities, particularly in antimicrobial and anticancer studies. Its structural features suggest that it may interact with biological targets through:

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth.

- Antioxidant Properties: Compounds with similar structures have demonstrated antioxidant activity, potentially reducing oxidative stress in cells.

- Cytotoxic Effects: Preliminary studies indicate that this compound could exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanism of action.

The synthesis of (E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid can be achieved through several methods:

- Direct Halogenation: Starting from 4-aniline, iodine can be introduced through electrophilic aromatic substitution.

- Condensation Reactions: The compound can be synthesized via the condensation of 4-iodoaniline with an appropriate α,β-unsaturated carbonyl compound.

- Multi-step Synthesis: A more complex synthesis may involve multiple steps, including protection-deprotection strategies and functional group interconversions to achieve the desired structure.

Each method offers distinct advantages regarding yield, purity, and scalability.

The applications of (E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid are diverse:

- Pharmaceuticals: Due to its potential biological activity, it could serve as a lead compound in drug discovery for antimicrobial or anticancer agents.

- Chemical Intermediates: It can be utilized as a building block in organic synthesis for developing more complex molecules.

- Material Science: Its unique properties may find applications in developing functional materials or nanomaterials.

Studies on the interactions of (E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid with biological macromolecules are essential for understanding its mechanism of action:

- Protein Binding Studies: Investigating how this compound binds to proteins can provide insights into its biological effects and therapeutic potential.

- Molecular Docking Studies: Computational studies can predict how (E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid interacts with specific enzymes or receptors, guiding experimental validation.

- In Vivo Studies: Animal models may be used to evaluate the pharmacokinetics and pharmacodynamics of this compound.

Several compounds share structural similarities with (E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid, which can provide insight into its uniqueness:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 4-Iodoaniline | Aniline derivative with iodine | Antimicrobial properties |

| 3-Iodophenylacetic Acid | Iodinated phenylacetic acid | Anti-inflammatory effects |

| 5-Iodoindole | Iodinated indole derivative | Anticancer activity |

| 2-Iodobenzoic Acid | Iodinated benzoic acid | Potential anti-cancer properties |

The uniqueness of (E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid lies in its specific combination of functional groups and structural arrangement, which may confer distinct biological activities compared to these similar compounds.